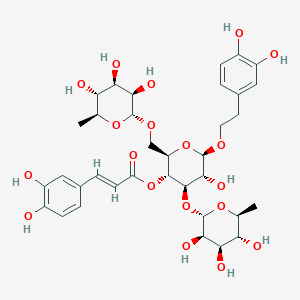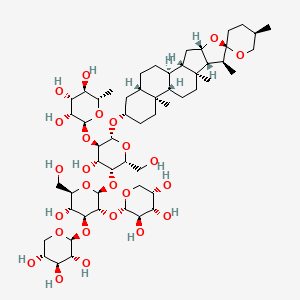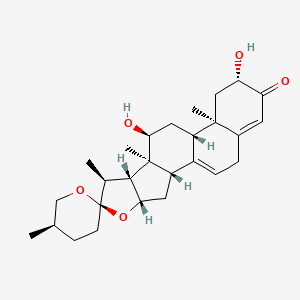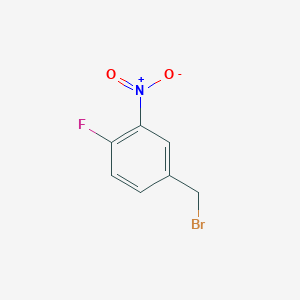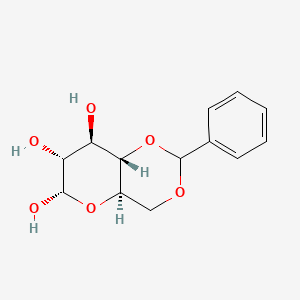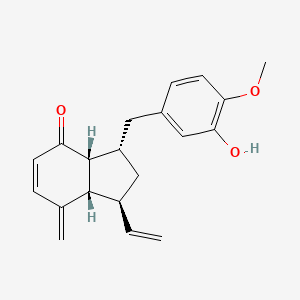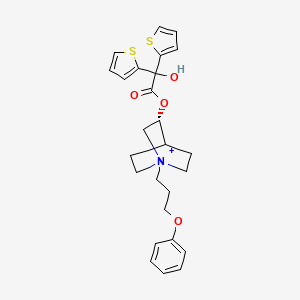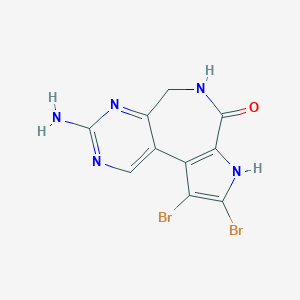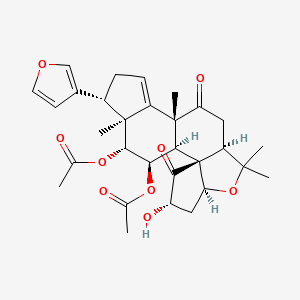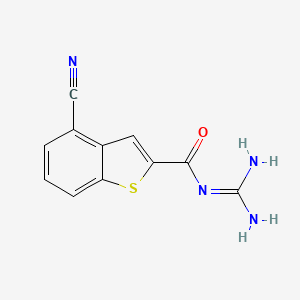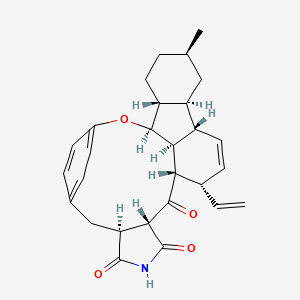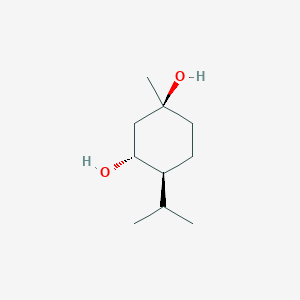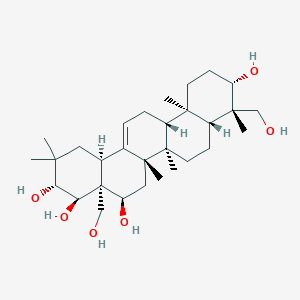
Protoescigenin
説明
エスキンの伝統的な薬効は、特に慢性静脈不全と毛細血管の血液漏出の治療に利用されてきました .
2. 製法
合成経路と反応条件: プロトエスキゲニンは、エスキンの制御された分解を含む2段階の化学プロセスによって調製できます。 このプロセスにより、オレアン-12-エンサポゲニン混合物が生成され、そこからプロトエスキゲニンが単離され、精製されます . 混合物の主要成分は、クロマトグラフィー法を用いずに対応する一水和物の形で単離されます .
工業生産方法: 工業的な設定では、プロトエスキゲニンは、酸性および塩基性条件下でエスキンを加水分解することによって生成されます。 このプロセスにより、サポゲニンの粗混合物中のプロトエスキゲニンの量が豊富になり、その後、単離および精製されます .
科学的研究の応用
Protoescigenin has a wide range of scientific research applications:
作用機序
プロトエスキゲニンは、さまざまな分子標的や経路を通じてその効果を発揮します。 それは、内皮細胞におけるコレステロール合成を誘導し、細胞機能の変化と炎症性刺激に対する応答の低下につながります . これには、NFκBシグナル伝達の阻害とTNF-α誘導エフェクタータンパク質のダウンレギュレーションが含まれます .
6. 類似の化合物との比較
プロトエスキゲニンは、その特定の構造と生物学的活性により、トリテルペノイド化合物の中で独特です。 類似の化合物には、以下が含まれます。
- バリンゲノールC
- バリンゲノールD
- エスキゲニン
生化学分析
Biochemical Properties
Protoescigenin plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the hydrolysis of saponins, leading to the formation of various bioactive compounds. This compound also interacts with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to enhance the expression of genes involved in anti-inflammatory responses, thereby reducing inflammation in affected tissues. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This leads to the activation or inhibition of various enzymes, ultimately resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under controlled conditions, but it can degrade over time when exposed to certain environmental factors. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as reducing inflammation and oxidative stress. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into bioactive metabolites. These metabolic pathways include the hydrolysis of saponins and the subsequent formation of triterpenoid aglycones. This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biological effects. This compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization is essential for its interactions with cellular components and the execution of its biological functions .
準備方法
Synthetic Routes and Reaction Conditions: Protoescigenin can be prepared through a two-step chemical process involving the controlled degradation of escin. This process yields a mixture of olean-12-ene sapogenins, from which this compound is isolated and purified . The main component of the mixture is isolated in the form of its corresponding monohydrate without resorting to chromatographic methods .
Industrial Production Methods: In an industrial setting, this compound is produced by hydrolyzing escin under acidic and basic conditions. This process enriches the crude mixture of sapogenins with this compound, which is then isolated and purified .
化学反応の分析
反応の種類: プロトエスキゲニンは、次のようなさまざまな化学反応を受けます。
酸化: プロトエスキゲニンは、酸化されて異なる誘導体を形成することができます。
還元: 還元反応は、プロトエスキゲニンに存在する官能基を修飾することができます。
置換: プロトエスキゲニンは、置換反応を受けて新しい化合物を形成することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬が置換反応で使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、プロトエスキゲニンのさまざまな誘導体、例えば、ジアセトニドやトリアゾール結合コンジュゲートが含まれます .
4. 科学研究への応用
プロトエスキゲニンは、幅広い科学研究への応用があります。
類似化合物との比較
Protoescigenin is unique among triterpenoid compounds due to its specific structure and biological activities. Similar compounds include:
- Barringtogenol C
- Barringtogenol D
- Escigenin
These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potentials .
特性
IUPAC Name |
(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3/t18-,19+,20+,21-,22+,23-,24-,26-,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJLHZZPVLQJKG-JAGYOTNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20853-07-0 | |
| Record name | Protoescigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020853070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROTOESCIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1E3059EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


